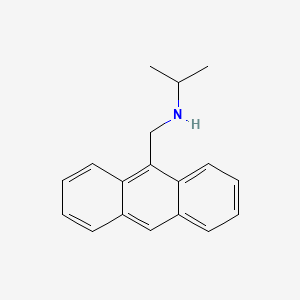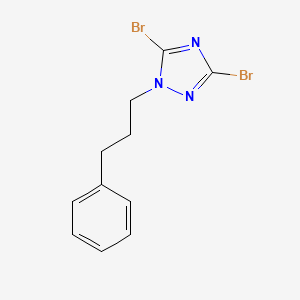
3-(N-BOC-N-ethylamino)phenylboronic acid; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-BOC-N-ethylamino)phenylboronic acid is a boronic acid derivative. Boronic acids are often termed ‘boronolectins,’ and are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . This compound has a molecular weight of 265.12 .
Synthesis Analysis
Phenylboronic acid (PBA) derivatives readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . The polymerization yields in ethanol (51–77%) were much lower than that in DMSO (87–92%); in DMF, the polymerization yields were dependent on the crosslinker types .
Molecular Structure Analysis
The InChI code for 3-(N-BOC-N-ethylamino)phenylboronic acid is 1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 . The molecular formula is C13H20BNO4 .
Chemical Reactions Analysis
Boronic acid compounds are compatible with human physiology, as exemplified by the fact that some of them have been used as chemotherapeutic agents and in other therapies . PBA interacts with a variety of biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .
Physical And Chemical Properties Analysis
The molecular weight of 3-(N-BOC-N-ethylamino)phenylboronic acid is 265.12 . The InChI code is 1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 .
科学的研究の応用
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid (PBA), such as 3-(N-BOC-N-ethylamino)phenylboronic acid, has been used in the synthesis of highly selective PBA-functionalized organic polymers. These polymers are used for the enrichment of cis-diol containing molecules . The PBA-functionalized polymers synthesized using N,N’ -methylbisacrylamide (MBAA) as the crosslinker in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .
Sensing and Imaging
The pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery . This protocol can be employed not only for producing BAMs for separation, but also making fluorescent BAM nanoparticles for sensing and imaging .
Drug Delivery
Phenylboronic acid-based functional materials have been widely used in glucose sensing . Such pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in drug delivery .
作用機序
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Result of Action
As a boronic acid derivative, it may have potential applications in medicinal chemistry and drug discovery .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(N-BOC-N-ethylamino)phenylboronic acid . For instance, the reactivity of boronic acids is known to be pH-dependent .
Safety and Hazards
将来の方向性
The unique chemistry of PBA derivatives has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets . The topics reviewed include PBA-mediated targeting to sialic acid (SA) as a methodology relevant to tumor diagnosis and treatment .
特性
IUPAC Name |
[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQIBLZTYFLWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(CC)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-BOC-N-ethylamino)phenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)





![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)
![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%](/img/structure/B6330680.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)

